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Compound of Interest

Compound Name: cis-1-Chloro-1-butene

Cat. No.: B1624030 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The stereoisomerism of 1-chloro-1-butene presents a fundamental case study in the influence

of geometric arrangement on the physical and chemical properties of a molecule. This guide

provides a comprehensive overview of the synthesis, characterization, and properties of the

(E)- and (Z)-isomers of 1-chloro-1-butene, tailored for a technical audience in research and

development.

Introduction to Stereoisomerism in 1-chloro-1-
butene
1-chloro-1-butene (C₄H₇Cl) exists as two geometric isomers, designated as (E)-1-chloro-1-

butene and (Z)-1-chloro-1-butene. This isomerism arises from the restricted rotation around the

carbon-carbon double bond. The "(E)" designation (from the German entgegen, meaning

opposite) is assigned to the isomer where the higher priority groups on each carbon of the

double bond are on opposite sides. Conversely, the "(Z)" designation (from the German

zusammen, meaning together) is given to the isomer where the higher priority groups are on

the same side. According to the Cahn-Ingold-Prelog priority rules, the chlorine atom has a

higher priority than the ethyl group on one carbon, and the hydrogen atom has a lower priority

than the methyl group on the other.

Diagram of (E)- and (Z)-1-chloro-1-butene Isomers
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Caption: Geometric isomers of 1-chloro-1-butene.

Physicochemical Properties
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The different spatial arrangements of the atoms in the (E) and (Z) isomers lead to distinct

physical properties. A summary of these properties is presented in the table below. Note that

some of the cited values are estimates.

Property (E)-1-chloro-1-butene (Z)-1-chloro-1-butene

Synonyms trans-1-chloro-1-butene cis-1-chloro-1-butene

CAS Number 7611-87-2[1] 7611-86-1[2]

Molecular Formula C₄H₇Cl[1] C₄H₇Cl[2]

Molecular Weight 90.55 g/mol [1] 90.55 g/mol [2]

Boiling Point 68.05 °C[3] 63.55 °C[2]

Density 0.9091 g/cm³[3] 0.9035 g/cm³[2]

Refractive Index 1.4126[3] 1.4099[4]

Experimental Protocols
Stereoselective Synthesis
The stereoselective synthesis of each isomer is crucial for studying their individual properties.

Synthesis of (Z)-1-chloro-1-butene

A common method for the stereoselective synthesis of (Z)-chloroalkenes is the reduction of

1,1,1-trichloroalkanes.

Reaction: CH₃CH₂CH₂CCl₃ + Reducing Agent → (Z)-CH₃CH₂CH=CHCl

Protocol:

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere

(e.g., nitrogen or argon), dissolve 1,1,1-trichlorobutane in a suitable solvent such as

anhydrous tetrahydrofuran (THF).

Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of a reducing agent, such as chromium(II) chloride (CrCl₂), to the

stirred solution.

Allow the reaction mixture to warm to room temperature and stir for several hours.

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography

(GC).

Upon completion, quench the reaction by the slow addition of water.

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate

(MgSO₄), and filter.

Remove the solvent under reduced pressure using a rotary evaporator.

Purify the crude product by fractional distillation to obtain (Z)-1-chloro-1-butene.

Synthesis of (E)-1-chloro-1-butene

The hydrochlorination of a terminal alkyne is a common route to vinyl chlorides, often favoring

the trans (E) addition product.

Reaction: CH₃CH₂C≡CH + HCl → (E)-CH₃CH₂CH=CHCl

Protocol:

In a three-necked flask fitted with a gas inlet tube, a condenser, and a stirrer, place a

solution of 1-butyne in a suitable inert solvent (e.g., dichloromethane).

Cool the solution to a low temperature (e.g., -78 °C using a dry ice/acetone bath).

Bubble dry hydrogen chloride (HCl) gas through the stirred solution.

Monitor the reaction progress by GC.
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Once the reaction is complete, stop the flow of HCl gas and allow the mixture to warm to

room temperature while purging with an inert gas to remove excess HCl.

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate

(NaHCO₃) to neutralize any remaining acid, followed by water and brine.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter.

Remove the solvent by distillation.

Purify the resulting crude product by fractional distillation to yield (E)-1-chloro-1-butene.

Synthesis Workflow
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Caption: General synthetic pathways for (E) and (Z)-1-chloro-1-butene.

Separation by Gas Chromatography
Gas chromatography is the primary method for separating and analyzing the (E) and (Z)

isomers of 1-chloro-1-butene. The difference in their boiling points and polarities allows for their

separation on an appropriate GC column.
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Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is

suitable for this analysis.

Column: A capillary column with a non-polar or moderately polar stationary phase is

recommended. A common choice would be a column coated with a polysiloxane derivative.

Carrier Gas: Helium or nitrogen can be used as the carrier gas.

Temperature Program:

Initial oven temperature: 40 °C, hold for 2 minutes.

Ramp rate: 5 °C/min to 100 °C.

Final hold time: 2 minutes at 100 °C.

Injector and Detector Temperatures:

Injector temperature: 200 °C.

Detector temperature: 250 °C.

Sample Preparation: Dilute the sample mixture in a volatile solvent such as hexane or

pentane before injection.

The (Z)-isomer, having a lower boiling point, is expected to elute before the (E)-isomer.

Gas Chromatography Workflow

Isomer Mixture Injection Port GC Column Separation based on
Boiling Point & Polarity Detector (FID) Chromatogram

Click to download full resolution via product page

Caption: Experimental workflow for GC separation of 1-chloro-1-butene isomers.

Spectroscopic Characterization
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Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the

unambiguous identification and structural elucidation of the (E) and (Z) isomers of 1-chloro-1-

butene. The chemical shifts (δ) and coupling constants (J) are distinct for each isomer.

¹H NMR Spectroscopy
The proton NMR spectra of the two isomers will show characteristic differences, particularly in

the chemical shifts of the vinylic protons and the coupling constants between them.

(Z)-Isomer: The vinylic protons are expected to have a smaller coupling constant (J value)

due to their cis relationship.

(E)-Isomer: The vinylic protons will exhibit a larger coupling constant due to their trans

relationship.

¹³C NMR Spectroscopy
The carbon NMR spectra will also show differences in the chemical shifts of the carbon atoms,

particularly the sp² hybridized carbons of the double bond, due to the different electronic

environments in the two isomers.

While experimentally determined high-resolution spectra for both pure isomers are not readily

available in public databases, the general regions for the signals can be predicted based on

known data for similar vinyl chlorides.

Predicted ¹H and ¹³C NMR Data
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Isomer Proton
Predicted ¹H δ
(ppm)

Carbon
Predicted ¹³C δ
(ppm)

(E)-1-chloro-1-

butene
=CH-Cl 6.0 - 6.5 =CH-Cl 120 - 125

=CH-Et 5.5 - 6.0 =CH-Et 125 - 130

-CH₂- 2.0 - 2.3 -CH₂- 25 - 30

-CH₃ 1.0 - 1.2 -CH₃ 12 - 15

(Z)-1-chloro-1-

butene
=CH-Cl 5.8 - 6.3 =CH-Cl 118 - 123

=CH-Et 5.4 - 5.9 =CH-Et 123 - 128

-CH₂- 2.1 - 2.4 -CH₂- 27 - 32

-CH₃ 1.0 - 1.2 -CH₃ 13 - 16

Note: These are predicted ranges and actual values may vary depending on the solvent and

experimental conditions.

Conclusion
The stereochemistry of 1-chloro-1-butene provides a clear example of how geometric

isomerism impacts the physical and chemical characteristics of a molecule. The ability to

selectively synthesize and definitively characterize each isomer is fundamental for their

application in research and as building blocks in organic synthesis. The experimental protocols

and data presented in this guide offer a technical foundation for professionals working with

these and related halogenated alkenes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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